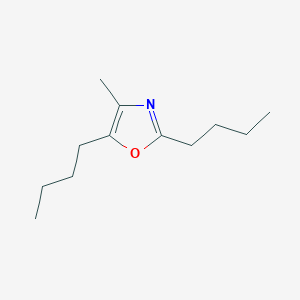
2,5-Dibutyl-4-methyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibutyl-4-methyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibutyl-4-methyl-1,3-oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the reaction of α-haloketones with formamide . Additionally, the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) and aldehydes is also widely employed .
Industrial Production Methods
Industrial production of oxazoles often utilizes flow chemistry techniques for rapid synthesis. For instance, the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® at room temperature followed by oxidative aromatization using manganese dioxide in a packed reactor . This method provides high yields and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibutyl-4-methyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution: Direct arylation and alkenylation of oxazoles using palladium-catalyzed reactions.
Cycloaddition: The oxazole ring can participate in cycloaddition reactions, forming adducts with dienophiles.
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide, bromotrichloromethane, palladium catalysts, and tosylmethyl isocyanide . Reaction conditions vary but often involve mild temperatures and specific solvents to achieve high regioselectivity and yield.
Major Products
The major products formed from these reactions depend on the specific substituents and conditions used. For example, arylation reactions yield 2,5-disubstituted oxazoles, while cycloaddition reactions can produce pyridine or furan derivatives .
Aplicaciones Científicas De Investigación
2,5-Dibutyl-4-methyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: Oxazole derivatives are known for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science:
Pharmaceuticals: The compound is part of various medicinal compounds, such as aleglitazar (antidiabetic) and oxaprozin (COX-2 inhibitor).
Mecanismo De Acción
The mechanism of action of 2,5-Dibutyl-4-methyl-1,3-oxazole involves its interaction with molecular targets and pathways. For instance, oxazole derivatives can bind to enzymes and receptors via non-covalent interactions, influencing biological processes . The electron density from substituents can be delocalized into the oxazole ring, making it susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,5-Dibutyl-4-methyl-1,3-oxazole include:
Isoxazoles: Differ by the position of the nitrogen atom.
Oxadiazoles: Contain an additional nitrogen atom in the ring.
Benzoxazoles: Feature a fused benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable scaffold in synthetic and medicinal chemistry .
Propiedades
Número CAS |
88300-08-7 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
2,5-dibutyl-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C12H21NO/c1-4-6-8-11-10(3)13-12(14-11)9-7-5-2/h4-9H2,1-3H3 |
Clave InChI |
GJYCWEFBUWYVBX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(N=C(O1)CCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
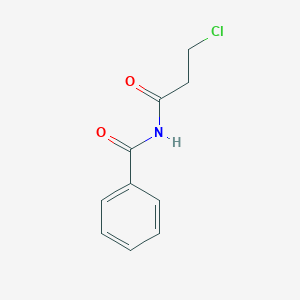
![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
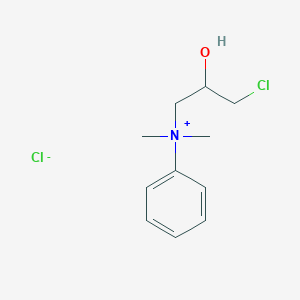
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)

![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)
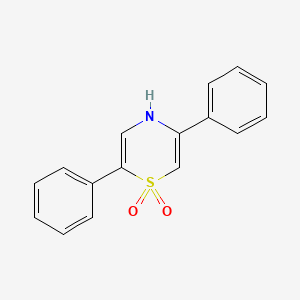
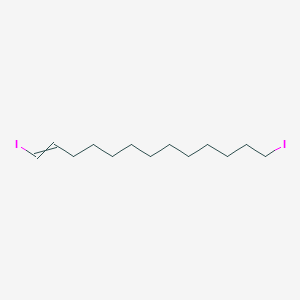
![2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14406798.png)
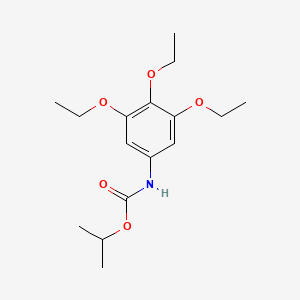
![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)

![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)
